molecular formula C12H14ClN3 B13575660 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrilehydrochloride

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrilehydrochloride

Cat. No.: B13575660
M. Wt: 235.71 g/mol
InChI Key: XTWDHXWWLOUDNG-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-methylindole with a suitable nitrile compound under acidic conditions to form the indole carbonitrile core. The aminoethyl group is then introduced through a nucleophilic substitution reaction, often using ethylenediamine as the nucleophile. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylenediamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Various substituted indole compounds depending on the nucleophile used.

Scientific Research Applications

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in neurotransmitter activity due to its structural similarity to serotonin and tryptamine.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antioxidant and its role in protecting lipids and proteins from peroxidation.

    Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride involves its interaction with various molecular targets. The compound can bind to receptor sites in the brain, similar to neurotransmitters like serotonin. This binding can influence the activity of dopaminergic, serotonergic, and glutamatergic systems, thereby affecting mood, cognition, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Shares a similar indole structure and is a known neurotransmitter.

    Serotonin: Another indole derivative with significant biological activity.

    Melatonin: An indole compound involved in regulating sleep-wake cycles.

Uniqueness

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indole-4-carbonitrile;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-8-10(5-6-13)12-9(7-14)3-2-4-11(12)15-8;/h2-4,15H,5-6,13H2,1H3;1H

InChI Key

XTWDHXWWLOUDNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=C2N1)C#N)CCN.Cl

Origin of Product

United States

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